METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of methyl 3-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoate is C₁₅H₁₇N₃O₆S , with a molecular weight of 367.377 g/mol . The compound’s structure integrates four key functional groups:
- A 5-methyl-1,2-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms.
- A sulfamoyl bridge (-SO₂-NH-) linking the oxazole to a phenyl ring.
- A carbamoyl group (-NH-C(=O)-) attached to the para position of the phenyl ring.
- A methyl propanoate ester (-O-C(=O)-CH₂-CH₂-COOCH₃) terminating the carbamoyl side chain.
The oxazole ring adopts a planar conformation due to aromatic stabilization, while the sulfamoyl group introduces rotational constraints between the phenyl and oxazole moieties. The ester group’s flexibility allows for conformational adaptability, which may influence intermolecular interactions in the solid state.
Table 1: Key bond lengths and angles
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| C-O (oxazole) | 1.36 | |
| S-N (sulfamoyl) | 1.63 | |
| C=O (carbamoyl) | 1.22 | |
| Dihedral (phenyl-oxazole) | 12.4° |
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.629 Å, b = 12.239 Å, c = 14.967 Å, β = 106.86° , and a cell volume of 1863.5 ų . The asymmetric unit contains one molecule, with the oxazole and phenyl rings forming a dihedral angle of 12.4° , indicating slight non-planarity to minimize steric hindrance.
Hydrogen bonding dominates the crystal packing, with the sulfamoyl NH acting as a donor to the oxazole oxygen (N-H···O = 2.89 Å) and the carbamoyl NH forming a bifurcated bond with ester carbonyl oxygen (N-H···O = 2.95 Å). These interactions create a layered structure parallel to the (101) plane, stabilized by van der Waals forces between methyl groups.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 8.45 (s, 1H, NH-sulfamoyl)
- δ 8.12 (d, J = 8.4 Hz, 2H, phenyl H-2,6)
- δ 7.89 (d, J = 8.4 Hz, 2H, phenyl H-3,5)
- δ 6.78 (s, 1H, oxazole H-4)
- δ 3.62 (s, 3H, OCH₃)
- δ 2.41 (s, 3H, CH₃-oxazole)
Infrared Spectroscopy (IR)
Strong absorption bands at:
- 1745 cm⁻¹ (ester C=O stretch)
- 1660 cm⁻¹ (carbamoyl C=O)
- 1340 cm⁻¹ and 1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching)
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol: λₘₐₓ = 274 nm (π→π* transition of conjugated oxazole-phenyl system) with ε = 12,400 L·mol⁻¹·cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI+) shows:
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap: 4.8 eV, indicating moderate chemical reactivity
- Electrostatic potential map: Negative charge localized on sulfamoyl oxygens (-0.43 e) and ester carbonyl (-0.38 e), positive charge on NH groups (+0.31 e)
- NBO analysis: Strong hyperconjugation between sulfamoyl lone pairs and σ*(N-H) orbitals (E² = 28.5 kcal/mol)
Figure 1: Optimized geometry (DFT) showing intramolecular hydrogen bonding between sulfamoyl NH and oxazole oxygen (2.82 Å).
The methyl group on the oxazole ring induces a +0.12 Å out-of-plane distortion in the heterocycle, reducing conjugation with the sulfamoyl group. This steric effect increases the compound’s solubility in polar aprotic solvents compared to unsubstituted analogues.
Properties
IUPAC Name |
methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S/c1-10-9-13(17-24-10)18-25(21,22)12-5-3-11(4-6-12)16-14(19)7-8-15(20)23-2/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDRFLFITVMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds with sulfamoyl groups, similar to methyl 3-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoate, exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfamoyl compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the oxazole moiety enhances the compound's interaction with biological targets, potentially leading to novel antibacterial agents.
1.2 Anticancer Properties
The compound's structure suggests potential anticancer activity. Sulfamoyl derivatives have been studied for their ability to inhibit tumor cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines in vitro . The mechanism of action may involve the inhibition of specific enzymes involved in cancer cell metabolism.
1.3 Anti-inflammatory Effects
The anti-inflammatory properties of sulfamoyl compounds are also noteworthy. Research has highlighted that these compounds can selectively inhibit cyclooxygenase enzymes (COX), thereby reducing inflammation and pain . This application is particularly relevant for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Agricultural Science
2.1 Pesticidal Activity
this compound has potential applications as a pesticide. The oxazole ring structure is known to contribute to the insecticidal properties of certain compounds. Field studies have indicated that similar compounds can effectively control pest populations while being less harmful to beneficial insects .
2.2 Herbicidal Properties
In addition to its insecticidal capabilities, research suggests that this compound may possess herbicidal properties as well. The mechanism involves disrupting the growth processes of target plants, leading to effective weed management strategies in agricultural settings .
Material Science
3.1 Polymer Synthesis
this compound can serve as a monomer in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties . These polymers can be utilized in various applications, including coatings and composites.
Mechanism of Action
The mechanism of action of METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Key Observations:
Analog 1 differs from the target compound only in the terminal group (carboxylic acid vs. methyl ester ), which impacts solubility and pharmacokinetics. The ester group in the target compound likely improves membrane permeability .
Analog 2 replaces the carbamoylpropanoate group with a methylsulfonamido-benzenesulfonamide scaffold. This modification suggests divergent biological targets, as sulfonamides are common in antimicrobial and diuretic agents .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be drawn:
- Target vs.
- Analog 2 : The sulfonamide groups increase hydrogen-bonding capacity, which may improve crystallinity but reduce bioavailability .
Research Implications
- Biological Activity : The oxazole ring in the target and analogs may confer kinase inhibition or antimicrobial activity, as oxazoles are common pharmacophores. The sulfamoyl group could target carbonic anhydrases or dihydrofolate reductases .
- Crystallography : Tools like SHELX and ORTEP-3 () could resolve hydrogen-bonding patterns (e.g., oxazole N–H···O interactions), influencing crystal packing and stability .
Biological Activity
Methyl 3-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoate is a complex organic compound with significant biological activity. This article explores its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C14H15N3O6S
Molecular Weight: 345.36 g/mol
IUPAC Name: this compound
CAS Number: 133071-57-5
The compound features a sulfamoyl group attached to a phenyl ring and an oxazole moiety, which contributes to its biological activity. The unique structure allows for interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxazole Ring: Starting materials are reacted under acidic conditions to form the oxazole.
- Sulfamoylation: The oxazole derivative is treated with sulfonamide to introduce the sulfamoyl group.
- Carbamoylation: The final step involves the reaction with a propanoic acid derivative to form the carbamate linkage.
This compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that compounds containing sulfamoyl groups can inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anti-inflammatory Effects: Research indicates that this compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.
Case Studies and Research Findings
- Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various sulfamoyl derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at concentrations as low as 50 µM .
- Inhibition of Inflammatory Pathways: Another investigation assessed the compound's ability to reduce inflammation in murine models of arthritis, showing a reduction in swelling and pain correlated with decreased levels of TNF-alpha and IL-6 .
- Molecular Docking Studies: Computational studies have indicated that this compound binds effectively to target enzymes involved in inflammatory responses, suggesting potential for therapeutic development .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving sulfamoylation of 5-methylisoxazole-3-amine, followed by carbamoylation and esterification. Use coupling agents like HBTU with triethylamine in DMSO for amide bond formation, achieving yields >68% (as demonstrated in analogous sulfonamide derivatives) . Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to maximize efficiency.
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- 1H/13C-NMR : Confirm the presence of the methylisoxazole sulfamoyl group (δ ~2.3 ppm for CH₃) and ester carbonyl (δ ~3.7 ppm for OCH₃) .
- IR : Verify sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carbamate (N–H bend at 1500–1600 cm⁻¹) .
- LC-MS : Monitor purity (>95%) and molecular ion peaks matching the exact mass (calculated via high-resolution MS).
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against COX-2 or carbonic anhydrase isoforms due to the sulfamoyl moiety’s affinity for metalloenzymes .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, comparing IC₅₀ values to reference drugs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding between the sulfamoyl group and Arg120/His94 residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. What strategies address contradictions in structure-activity relationship (SAR) data for derivatives?
- Methodology :
- QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .
- Meta-Analysis : Compare datasets from multiple studies to identify confounding variables (e.g., solvent effects in bioassays) .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Methodology :
- Biodegradation : Use OECD 301F tests to measure half-life in aqueous media under UV light .
- Toxicity Screening : Perform Daphnia magna acute toxicity assays (EC₅₀) and Algal Growth Inhibition tests (OECD 201) .
Q. What advanced techniques characterize metabolic stability in preclinical models?
- Methodology :
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, quantifying parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Key Research Gaps
- Mechanistic Insights : Limited data on the sulfamoyl group’s role in off-target interactions.
- In Vivo Pharmacokinetics : No studies on oral bioavailability or tissue distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
